molecular formula C6H16Cl2N4O B1525382 3-Amino-1-(piperidin-4-yl)urea dihydrochloride CAS No. 1306603-58-6

3-Amino-1-(piperidin-4-yl)urea dihydrochloride

Cat. No. B1525382
M. Wt: 231.12 g/mol
InChI Key: NMBVSBNPDCLYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(piperidin-4-yl)urea dihydrochloride” is a small molecule organic compound . It has a molecular weight of 231.12 . The IUPAC name for this compound is N-(4-piperidinyl)hydrazinecarboxamide dihydrochloride .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(piperidin-4-yl)urea dihydrochloride” is 1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Amino-1-(piperidin-4-yl)urea dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Bis(piperidin-1-yl)methanone , a urea derivative featuring two piperidine moieties, exhibits non-crystallographic C2 symmetry with six-membered rings adopting specific conformations. This structural analysis contributes to understanding the geometric and intermolecular interactions of similar compounds in the crystal state (Betz, Gerber, & Schalekamp, 2011).

Synthesis and Chemical Reactivity

  • Complexation-induced unfolding of heterocyclic ureas demonstrates the synthesis and structural flexibility of heterocyclic ureas (amides), where ureas unfold to form multiply hydrogen-bonded complexes. This study highlights the compound's potential as a building block for self-assembly and mimics biochemical processes (Corbin et al., 2001).
  • Selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) showcases a method for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to a nitrogen atom in piperidine derivatives, revealing the compound's role in facilitating specific chemical reactions (Shu et al., 2009).

Application in Medicinal Chemistry and Pharmacology

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase provide insight into the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety. This research explores the pharmacokinetic parameters and the potential therapeutic application in reducing inflammatory pain, demonstrating the compound's relevance in drug discovery (Rose et al., 2010).

Environmental Impact and Degradation

  • Degradation of imazosulfuron in soil involves 1-(2-chloroimidazo[1,2-alpha]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, which is structurally related to 3-Amino-1-(piperidin-4-yl)urea derivatives. This study focuses on the environmental degradation pathways and kinetics, highlighting the ecological considerations of such compounds (Morrica et al., 2001).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-amino-3-piperidin-4-ylurea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBVSBNPDCLYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(piperidin-4-yl)urea dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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